molecular formula C8H16ClNO2 B2581119 [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride CAS No. 2243520-91-2

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride

Cat. No.: B2581119
CAS No.: 2243520-91-2
M. Wt: 193.67
InChI Key: ZDPLBWTUIOAAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxabicyclohexane ring.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a substitution reaction, often using methoxymethyl chloride as the reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine: The free base form without the hydrochloride salt.

    [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

The uniqueness of [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride lies in its specific bicyclic structure and the presence of both methoxymethyl and methanamine groups. This combination of features makes it a versatile compound for various chemical reactions and research applications.

Properties

IUPAC Name

[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-10-5-7-2-8(3-7,4-9)11-6-7;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPLBWTUIOAAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.